hydroxy(oxo)iron
Description
Properties
IUPAC Name |
hydroxy(oxo)iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O.O/h;1H2;/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXRCIKZIZYPM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Fe]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO2H, FeHO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | goethite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Goethite | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318339 | |
| Record name | Akaganeite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-brown to dark brown mineral; [Merck Index] Yellow-brown odorless powder; Insoluble in water (< 0.5%); [Prince Agri MSDS] | |
| Record name | Goethite | |
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CAS No. |
12134-57-5, 1310-14-1, 20344-49-4, 12022-37-6 | |
| Record name | Akaganeite | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=12134-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Goethite | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iron hydroxide oxide (Fe(OH)O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20344-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Goethite | |
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| Record name | Lepidocrocite | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022376 | |
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| Record name | Hydrated ferric oxide | |
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| Record name | Goethite (Fe(OH)O) | |
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| Record name | Akaganeite | |
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| Record name | Goethite (Fe(OH)O) | |
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Preparation Methods
Ligand-Directed Assembly of Iron Clusters
The synthesis of polynuclear iron-oxo/hydroxy complexes using ketoacidoximate ligands represents a precision-driven approach. Reaction of Fe(NO₃)₃·9H₂O with in situ-generated anions of ketoacidoximate ligands [(HO₂C-C(R₁)=NOR₂), where R₁ = CH₃, C₆H₅, or CH₂-C₆H₅; R₂ = H or CH₃] in aqueous media yields tri-, tetra-, and hexanuclear clusters. For example:
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[Fe₃(μ₃-O){O₂C-C(C₆H₅)=NOCH₃}₆(py)₃] (py = pyridine) forms a trinuclear core with μ₃-oxo bridging.
-
[{Fe(μ₂-OH)(O₂C-C(CH₃)=NO)}(dmso)]₆ (dmso = dimethyl sulfoxide) adopts a hexanuclear structure with μ₂-hydroxido bridges.
The nuclearity of these clusters is dictated by the ligand’s coordination mode and substituents. Distorted octahedral geometry around iron centers is consistent across all complexes, as confirmed by X-ray crystallography.
Thermal Decomposition to α-Fe₂O₃
Heating polynuclear complexes above 200°C initiates decomposition, culminating in crystalline α-Fe₂O₃ (hematite) at 600°C. This method offers low-temperature pathways to high-purity iron oxides, bypassing traditional high-energy solid-state synthesis.
Table 1: Thermal Decomposition Profiles of Iron-Oxo/Hydroxy Complexes
| Complex | Decomposition Onset (°C) | Final Product (600°C) | Fe₂O₃ Purity |
|---|---|---|---|
| [Fe₃(μ₃-O){...}₆(py)₃] | 230 | α-Fe₂O₃ | >95% |
| [{Fe(μ₂-OH)(...)}₆] | 210 | α-Fe₂O₃ | >93% |
Industrial-Scale Recovery from Dilute Acid Byproducts
Filter Salt Processing
A patented method converts filter salts (green salts) from dilute sulfuric acid recovery into iron oxides. These salts, rich in iron sulfates, are dissolved in water (200–350 g solids/kg solution) and processed through pH-controlled precipitation:
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Initial pH Adjustment (pH ≤ 1): Ensures solubility of iron species while precipitating impurities like metatitanic acid (TiO(OH)₂).
-
Selective Precipitation (pH 3–3.8): NaOH addition induces impurity removal, yielding a purified iron-rich filtrate.
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Final Oxidation (pH 6–8): Aeration or H₂O₂ addition oxidizes Fe²⁺ to Fe³⁺, precipitating iron hydroxide (Fe(OH)₃) or oxyhydroxide (FeO(OH)).
Calcination to High-Purity Fe₂O₃
Precipitated hydroxides are washed until filtrate conductivity <150 μS/cm⁻¹, then calcined at 600–1200°C to yield Fe₂O₃ with >94 wt.% purity.
Table 2: Industrial Process Parameters and Outcomes
| Step | Conditions | Key Outcome |
|---|---|---|
| Dissolution | pH 0, 23°C | 200–350 g/kg solution |
| Impurity Removal | 50% NaOH to pH 3.5 | TiO(OH)₂ precipitation |
| Iron Hydroxide Formation | 50% NaOH to pH 7.8, O₂ | Fe(OH)₃ yield: 85–90% |
| Calcination | 600°C, 2 hours | Fe₂O₃ purity: 94.5 wt.% |
High-Valent Iron-Oxo-Carboxylato Intermediates
Generation of Iron(V)-Oxo Species
Iron(V)-oxo-carboxylato species, such as [FeV(O)(OCOR)(PyNMe₃)]²⁺ , are synthesized via reactions of nonheme iron complexes with peracids (e.g., pernonanoic acid). These intermediates are characterized by UV-vis spectroscopy (λ ≈ 490 nm), CSI-MS, and EPR, confirming their oxidation state and ligand environment.
Intramolecular C–H Oxidation
Iron(V)-oxo species selectively hydroxylate γ-C–H bonds in carboxylate ligands, forming γ-lactones. For example, [FeV(O)(OOC(CH₂)₃CH₃)]²⁺ converts pentanoic acid derivatives to γ-valerolactone with stereoretention. Competing intermolecular oxidation pathways are minimized under controlled conditions (−40°C, fluorinated solvents).
Table 3: Reactivity of Iron(V)-Oxo-Carboxylato Species
| Substrate | Product | Selectivity (γ-lactone) | Turnover Number (TON) |
|---|---|---|---|
| Pentanoic Acid Derivative | γ-Valerolactone | >90% | 1.7 |
| Hexanoic Acid Derivative | δ-Hexalactone | 85% | 1.2 |
Chemical Reactions Analysis
Types of Reactions: Goethite undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in redox reactions involving iron.
Common Reagents and Conditions:
Oxidation: Goethite can be oxidized to hematite (Fe2O3) under high-temperature conditions.
Reduction: It can be reduced to magnetite (Fe3O4) or iron(II) hydroxide under reducing conditions.
Substitution: Goethite can undergo substitution reactions where iron is replaced by other metal cations such as aluminum or nickel.
Major Products:
Oxidation: Hematite (Fe2O3)
Reduction: Magnetite (Fe3O4), Iron(II) hydroxide (Fe(OH)2)
Substitution: Various metal-substituted goethite compounds.
Scientific Research Applications
Chemical Applications
Catalysis
Hydroxy(oxo)iron serves as an effective catalyst in organic reactions, particularly in oxidation and hydroxylation processes. Its ability to facilitate electron transfer reactions makes it valuable in synthetic organic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | This compound can oxidize substrates by transferring oxygen atoms. |
| Hydroxylation | It introduces hydroxyl groups into organic molecules, enhancing their reactivity. |
Biological Applications
Enzymatic Reactions
This compound is integral to the function of various iron-containing enzymes, such as cytochromes and dioxygenases. These enzymes are crucial for oxygen activation and metabolic processes.
- Mechanism of Action : this compound participates in redox reactions, facilitating the transfer of electrons necessary for enzymatic activity.
Reactive Oxygen Species Generation
This compound can generate reactive oxygen species (ROS), which play dual roles in biological systems—acting both as signaling molecules and potential sources of oxidative stress.
- Implications : While ROS are vital for immune responses, excessive production can lead to cellular damage and contribute to diseases such as cancer and inflammatory conditions.
Medical Applications
Iron Supplementation
This compound is being explored as a safer alternative for iron supplementation in patients with iron deficiency. Its nanoparticulate form has shown promising results in improving bioavailability while minimizing oxidative stress.
| Formulation | Bioavailability | Clinical Implications |
|---|---|---|
| Nano Fe(III) oxo-hydroxide | High | Reduced risk of non-transferrin bound iron (NTBI) associated with infections. |
Industrial Applications
Nanoparticle Production
This compound is used in producing iron oxide nanoparticles, which have applications in catalysis, environmental remediation, and materials science.
| Application | Details |
|---|---|
| Catalysis | Used in various catalytic processes due to its reactive properties. |
| Environmental Remediation | Effective in removing contaminants from water and soil. |
| Materials Science | Employed in developing advanced materials with unique properties. |
Case Study 1: Enzymatic Functionality
A study on cytochrome P450 enzymes revealed that high-valent this compound intermediates could effectively oxidize hydrocarbons through hydrogen atom abstraction. This underscores the importance of the iron-oxo bond strength in determining the reactivity of these intermediates.
Case Study 2: Oxidative Stress in Inflammatory Conditions
Research indicated that elevated levels of this compound correlate with increased oxidative stress markers in patients with inflammatory bowel disease. This suggests a potential link between this compound levels and disease progression, emphasizing the need for careful monitoring of iron supplementation .
Research Findings
Recent studies have provided insights into the structural properties and reactivity patterns of this compound compounds:
- Spectroscopic Characterization : Techniques like resonance Raman spectroscopy have elucidated the iron-oxygen stretching frequencies, revealing significant details about bond characteristics.
- Kinetic Studies : Analyses show that reaction rates involving this compound species vary significantly based on environmental conditions such as pH and substrate concentration .
Mechanism of Action
The mechanism by which goethite exerts its effects is primarily through its redox properties. In catalytic applications, goethite facilitates electron transfer reactions, which are essential in oxidation and reduction processes. The iron atoms in goethite can switch between different oxidation states, enabling it to participate in various redox reactions. Additionally, the surface properties of goethite allow it to adsorb and interact with different molecules, making it effective in applications such as catalysis and environmental remediation .
Comparison with Similar Compounds
Iron(IV)-Oxo Complexes
Iron(IV)-oxo species are pivotal in biological oxidation processes. Enzymatic systems stabilize high-spin (S = 2) Fe⁴⁺-oxo intermediates, which exhibit strong electrophilicity due to the short Fe–O bond (~1.65–1.70 Å) . In contrast, synthetic Fe⁴⁺-oxo models, such as those with pentadentate ligands (e.g., N4Py), show Fe–O bonds of ~1.67 Å and moderate stability at room temperature . Hydroxy(oxo)iron complexes, typically in lower oxidation states (e.g., Fe³⁺), display longer Fe–O bonds (1.96 Å for hydroxo vs. 1.80–1.83 Å for oxo), reducing their oxidative capacity .
Iron(III)-Oxo Complexes
Iron(III)-oxo complexes, such as [(H₃buea)FeO]²⁻, exhibit Fe–O vibrational frequencies (~671 cm⁻¹) that are lower than those of this compound species, indicating weaker Fe–O bonding. The introduction of hydroxo ligands in this compound elongates Fe–O bonds and increases Fe–Fe distances (e.g., 3.744 Å in hydroxo-bridged clusters vs. 3.2–3.5 Å in oxo-bridged systems) .
Table 1: Structural Parameters of Selected Iron-Oxo/Hydroxo Complexes
| Compound | Fe Oxidation State | Fe–O Bond Length (Å) | Fe–Fe Distance (Å) | Spin State |
|---|---|---|---|---|
| Enzymatic Fe⁴⁺-oxo | IV | 1.65–1.70 | N/A | S = 2 |
| Synthetic Fe⁴⁺-oxo (N4Py) | IV | 1.67 | N/A | S = 1 |
| This compound | III | 1.96 (hydroxo) | 3.744 | S = 5/2 |
| FeIII-oxo [(H₃buea)FeO]²⁻ | III | 1.82 | N/A | S = 5/2 |
Reactivity Profiles
Oxidative Capacity
Iron(IV)-oxo species are potent oxidizers capable of activating strong C–H bonds (e.g., cyclohexane at room temperature) via hydrogen atom abstraction (HAA) mechanisms . This compound complexes, however, show reduced oxidative power due to their lower oxidation state and weaker Fe–O bonding. For example, FeIV-imido complexes outperform FeIV-oxo in sulfide oxidation but are less effective in HAA, highlighting the oxo ligand’s unique electrophilicity .
Substrate Specificity
Enzymatic this compound centers, such as those in non-heme oxygenases, exhibit substrate selectivity through precise active-site geometry. Molecular dynamics simulations reveal that substrate positioning relative to the iron–oxo moiety (e.g., 3.0–3.5 Å for compatible substrates vs. 5–6 Å for incompatible ones) dictates catalytic efficiency . Synthetic analogs lack this precision, leading to broader reactivity but lower selectivity.
Table 2: Reactivity Comparison of Iron-Oxo/Hydroxo Complexes
| Compound | Substrate | Reaction Rate (k, M⁻¹s⁻¹) | Primary Mechanism |
|---|---|---|---|
| FeIV-oxo (N4Py) | Cyclohexane | 0.12 | HAA |
| FeIV-imido | Sulfides | 5× faster than FeIV-oxo | Electron Transfer |
| This compound | 9,10-Dihydroanthracene | Yield: 68% | H-bond-assisted HAA |
Stability and Electronic Configuration
Enzymatic FeIV-oxo species achieve high stability through protein matrix effects, maintaining a high-spin (S = 2) state critical for reactivity . Synthetic FeIV-oxo models often adopt a low-spin (S = 1) state, reducing their stability and catalytic lifetime. This compound complexes, typically FeIII, are more stable but require hydrogen-bonding networks or ligand frameworks to prevent rapid decomposition .
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for stabilizing hydroxy(oxo)iron intermediates in nonheme systems?
- Methodological Answer : this compound species are typically stabilized using ligand frameworks with secondary coordination sphere interactions, such as hydrogen-bonding networks or steric constraints. For example, tris(2-aminoethyl)amine (tren)-derived ligands facilitate the formation of iron(III)-hydroxo intermediates by modulating redox potentials and proton transfer pathways . Characterization via UV-Vis spectroscopy and cyclic voltammetry is critical to confirm the oxidation state and coordination environment.
Q. Which spectroscopic techniques are most effective for distinguishing between iron(IV)-oxo and iron(III)-hydroxo species?
- Methodological Answer : Mössbauer spectroscopy is essential for identifying oxidation states (e.g., Fe(III) vs. Fe(IV)). UV-Vis spectroscopy can differentiate between oxo (λmax ~ 400–700 nm) and hydroxo (λmax ~ 300–500 nm) species based on ligand-to-metal charge-transfer transitions. Resonance Raman spectroscopy further resolves O–Fe bonding vibrations (e.g., ν(Fe=O) ~ 800–850 cm⁻¹) .
Q. How do solvent polarity and temperature influence the stability of this compound complexes?
- Methodological Answer : Polar solvents (e.g., water or acetonitrile) stabilize charged intermediates by solvation, while nonpolar solvents favor neutral species. Temperature-controlled kinetic studies (e.g., stopped-flow experiments) reveal decomposition pathways, such as off-pathway dimerization of iron(III)-oxo species to μ-oxo bridged dimers .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound intermediates in C–H bond activation?
- Methodological Answer : Iron(IV)-oxo species abstract hydrogen atoms via a radical rebound mechanism, supported by kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations. For example, KIE values > 2 indicate H-atom transfer as the rate-determining step. Ligand design (e.g., electron-withdrawing groups) enhances electrophilicity, accelerating substrate oxidation .
Q. How can computational methods resolve contradictions in experimental data on this compound reaction pathways?
- Methodological Answer : Multireference quantum mechanics (e.g., CASSCF) and hybrid DFT (e.g., B3LYP) simulate spin-state energetics and transition states. For instance, conflicting reports on Fe(IV)-oxo vs. Fe(III)-oxyl radical reactivity are resolved by comparing computed absorption spectra (e.g., TD-DFT simulations of λmax) with experimental UV-Vis data .
Q. What experimental designs mitigate challenges in detecting transient this compound intermediates?
- Methodological Answer : Cryogenic trapping (e.g., at −40°C) slows decomposition, enabling detection via EPR or X-ray absorption spectroscopy (XAS). Time-resolved techniques (e.g., laser flash photolysis) coupled with isotopic labeling (e.g., ¹⁸O) track oxygen atom transfer pathways .
Q. How do ligand modifications alter the selectivity between hydroxylation and epoxidation in iron(IV)-oxo systems?
- Methodological Answer : Ligands with equatorial donor atoms (e.g., N4 vs. S2 coordination) stabilize high-spin Fe(IV)-oxo states, favoring hydroxylation. Polar solvents enhance electrophilicity, while axial ligands (e.g., chloride) promote epoxidation via radical intermediates. Competitive kinetic studies with cyclohexene derivatives validate these trends .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported redox potentials for this compound complexes?
- Methodological Answer : Variations arise from solvent effects (e.g., proton-coupled electron transfer in water vs. acetonitrile) and reference electrode calibration. Standardizing conditions (e.g., using Fc/Fc⁺ as an internal reference) and comparing DFT-computed reduction potentials (e.g., via the Born-Haber cycle) clarify inconsistencies .
Methodological Framework
Q. What criteria define a robust research question for studying this compound reactivity?
- Methodological Answer : Align questions with the FINER framework:
- Feasible : Can the intermediates be synthesized and characterized within existing technical limits?
- Novel : Does the study address gaps in understanding spin-state crossover dynamics?
- Ethical : Avoid hazardous conditions (e.g., explosive peroxide concentrations).
- Relevant : Link findings to enzymatic systems (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
